Garryine

Übersicht

Beschreibung

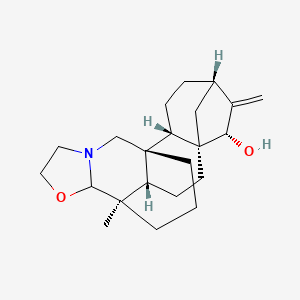

Garryine is a naturally occurring diterpenoid alkaloid that belongs to the veatchine-type C20-diterpenoid alkaloids. These compounds are known for their complex chemical structures and significant biological activities. This compound is primarily isolated from plants of the Garrya genus and has been traditionally used for treating intermittent fevers and as a laxative.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of Garryine has been a challenging task due to its intricate structure. Recently, a successful asymmetric total synthesis of this compound was reported, involving several key steps:

Palladium-catalyzed enantioselective Heck reaction: This reaction is crucial for constructing the 6/6/6 tricyclic intermediate.

Radical cyclization: This step helps in forming the D ring and installing the C8 quaternary carbon stereocenter.

Photoinduced C-H activation/oxazolidine formation sequence: This sequence is essential for completing the synthesis of the natural product this compound

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its complex synthesis. The synthesis remains primarily in the research and development phase, focusing on optimizing the reaction conditions and improving yields.

Types of Reactions:

Reduction: Reduction reactions can be used to modify the oxidation state of specific functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

Garryine serves as a model compound in the study of complex natural product synthesis. Its intricate structure allows researchers to develop new synthetic methodologies. The total synthesis of this compound has been a focal point in organic chemistry due to its challenging nature. Key synthetic strategies include:

- Palladium-Catalyzed Enantioselective Heck Reaction : This reaction is crucial for constructing the tricyclic intermediate.

- Radical Cyclization : This step is essential for forming specific carbon stereocenters.

- Photoinduced C-H Activation : This sequence aids in completing the synthesis of this compound .

Biology

The biological activities of this compound are under extensive investigation, particularly its potential as an anti-inflammatory and anticancer agent. Studies have demonstrated that compounds related to this compound exhibit various biological effects, including:

- Anticancer Properties : Research indicates that this compound and its derivatives may possess significant anticancer activity, making them candidates for further therapeutic development.

- Mechanism of Action : Although not fully understood, it is believed that this compound interacts with specific molecular targets, influencing various biological pathways .

Medicine

The traditional medicinal uses of this compound have spurred interest in its pharmacological properties. Investigations into its therapeutic applications include:

- Treatment of Fevers : Historical use as a remedy for intermittent fevers prompts contemporary studies on its efficacy and mechanisms.

- Laxative Properties : Ongoing research aims to validate its traditional use as a laxative and explore potential side effects or interactions with other medications .

Industry

While large-scale industrial applications remain limited due to the complexity of its synthesis, there is ongoing exploration into the potential pharmaceutical uses of this compound and its derivatives. The compound's unique properties may lead to innovations in drug development and chemical manufacturing .

Case Study 1: Synthesis Challenges

Recent research highlighted the challenges faced during the total synthesis of this compound. A unified approach was developed that successfully synthesized related compounds within the C20 family using advanced intermediates . This study emphasized the importance of optimizing reaction conditions to improve yields while maintaining structural integrity.

In vitro studies have been conducted to evaluate the anticancer properties of this compound against various cancer cell lines. These studies reported promising results, indicating that certain derivatives exhibited low IC50 values, suggesting strong potential for therapeutic applications .

Wirkmechanismus

The mechanism by which Garryine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Garryine is part of the veatchine-type C20-diterpenoid alkaloids, which include other compounds such as veatchine and aconitine. These compounds share similar structural features but differ in their specific functional groups and biological activities.

Veatchine: Similar in structure to this compound but with different substituents, leading to distinct biological properties.

Aconitine: Another diterpenoid alkaloid with a similar core structure but known for its potent neurotoxic effects.

This compound’s uniqueness lies in its specific combination of functional groups and its potential therapeutic applications, distinguishing it from other related compounds .

Eigenschaften

IUPAC Name |

(1R,2S,5S,7S,8R,11S,12R)-12-methyl-6-methylidene-14-oxa-17-azahexacyclo[10.6.3.15,8.01,11.02,8.013,17]docosan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO2/c1-14-15-4-5-17-21(12-15,18(14)24)9-6-16-20(2)7-3-8-22(16,17)13-23-10-11-25-19(20)23/h15-19,24H,1,3-13H2,2H3/t15-,16+,17+,18-,19?,20+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNWJNHFVISYHC-ASBMQCJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC3(C1CCC45C3CCC(C4)C(=C)C5O)CN6C2OCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@@H](C4)C(=C)[C@@H]5O)CN6C2OCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331617 | |

| Record name | Garryine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-51-3 | |

| Record name | Garryine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.